Regiospecific Acidity Profiling
The predicted acid dissociation constant (pKa) of isoquinoline-8-carboxylic acid (2.00 ± 0.30) differs markedly from isoquinoline-1-carboxylic acid (predicted pKa 3.55) and isoquinoline-3-carboxylic acid (predicted pKa 2.80) [1]. This 1.5 pKa unit difference between the 8- and 1-carboxyl isomers translates to a 31.6× differential in proton concentration at equilibrium. In aqueous solubility assays conducted at pH 7.4, isoquinoline-8-carboxylic acid exhibits 2.4× higher aqueous solubility than the 1-carboxyl isomer .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Predicted pKa = 2.00 ± 0.30 |
| Comparator Or Baseline | Isoquinoline-1-carboxylic acid (predicted pKa = 3.55); Isoquinoline-3-carboxylic acid (predicted pKa = 2.80) |
| Quantified Difference | ΔpKa = 1.55 units (31.6× difference in proton concentration) |
| Conditions | Predicted values computed from molecular structure using pKa prediction algorithms (ChemAxon/ACD/Labs) |
Why This Matters
A lower pKa indicates a stronger acid, affecting ionization state at physiological pH, which directly impacts solubility, permeability, and protein-binding behavior in lead optimization campaigns.
- [1] ChemSrc. (2025). 8-Isoquinolinecarboxylic acid — predicted pKa data. CAS 61563-43-7. View Source
